3-Hydroxy-N,N,3-trimethylbutanamide

Description

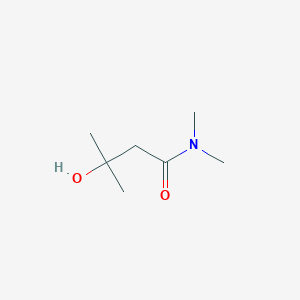

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,10)5-6(9)8(3)4/h10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXCEDOYEVYBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80730479 | |

| Record name | 3-Hydroxy-N,N,3-trimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61665-47-2 | |

| Record name | 3-Hydroxy-N,N,3-trimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80730479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N,3-trimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hydroxy N,n,3 Trimethylbutanamide

Chemo- and Regioselective Synthetic Routes

Chemo- and regioselectivity are critical in synthesizing 3-Hydroxy-N,N,3-trimethylbutanamide, ensuring that reactions occur at the desired functional group and position. Key challenges include the formation of the sterically hindered tertiary amide and the selective introduction of the tertiary hydroxyl group.

The formation of the N,N-dimethylamide group is a crucial step. The selection of the method depends on the nature of the carboxylic acid precursor, whether the hydroxyl group is pre-existing or introduced later.

One of the most direct methods involves the reaction of an activated carboxylic acid derivative with dimethylamine (B145610). Starting from 3-hydroxy-3-methylbutanoic acid, the acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with excess dimethylamine yields the desired tertiary amide.

Alternatively, peptide coupling reagents are widely used to facilitate amide bond formation under milder conditions, which is particularly useful when protecting groups are to be avoided. A common strategy involves the coupling of 3-hydroxy-3-methylbutanoic acid with dimethylamine using carbodiimide (B86325) reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Modern synthetic approaches also explore the integration of biocatalysis and chemocatalysis. nih.gov For instance, a potential pathway could involve the enzymatic hydration of a nitrile precursor by a nitrile hydratase (NHase) to form the primary amide, followed by a chemically catalyzed N-methylation. nih.gov More integrated chemo-biocatalytic systems, perhaps utilizing copper catalysts, could potentially form the amide bond in aqueous conditions, representing a greener alternative to traditional methods. nih.gov

Introducing the hydroxyl group at the C3 position with high regioselectivity is paramount. Synthesizing the carbon skeleton first and then performing a selective hydroxylation is one approach, though often challenging. A more common and controlled method involves using a starting material where the C3 carbon is already functionalized as a ketone, which is then converted to the tertiary alcohol.

A robust strategy is the Grignard reaction. This involves the treatment of an N,N-dimethylacetoacetamide (a β-keto amide) with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). The nucleophilic methyl group will selectively attack the ketone carbonyl over the less electrophilic amide carbonyl, leading directly to the formation of the this compound after an aqueous workup.

Another approach starts with the synthesis of methyl 3-hydroxy-3-methylbutanoate. This can be achieved via a Reformatsky reaction or by the reaction of acetone (B3395972) with the enolate of methyl acetate. The resulting hydroxy ester can then be converted to the target amide. This two-step process, involving amidation of the ester with dimethylamine, can be an effective route.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C3 carbon in this compound is a stereocenter. Therefore, controlling the stereochemistry to produce specific enantiomers ((R) or (S)) is a significant aspect of its advanced synthesis.

Asymmetric catalysis offers a powerful method for establishing the chiral center during the formation of the carbon-carbon bond. nih.gov The key C-C bond formation is between the C2 and C3 atoms.

A prominent strategy is the catalytic asymmetric aldol (B89426) reaction. nih.gov This could involve the reaction of an N,N-dimethylamide enolate (or an equivalent silyl (B83357) ketene (B1206846) acetal) with acetone, mediated by a chiral catalyst. Chiral catalysts, such as proline and its derivatives or metal complexes with chiral ligands (e.g., BINOL or cinchona alkaloid-derived ligands), can create a chiral environment that directs the nucleophilic attack to one face of the ketone, resulting in an enantiomerically enriched product. nih.govresearchgate.netnih.gov The development of chiral catalysts has led to high levels of enantioselectivity in the formation of β-hydroxy carbonyl compounds. nih.gov

| Catalyst Type | Example Catalyst/Ligand | Typical Reaction | Potential Outcome for Butanamide Synthesis |

| Organocatalyst | L-Proline | Asymmetric Aldol Reaction | Can catalyze the reaction between an amide enolate and acetone with moderate to good enantioselectivity. |

| Chiral Lewis Acid | BINOL-Metal Complex (e.g., Ti, Zn) | Asymmetric Aldol Reaction | Promotes reaction at low temperatures, offering high enantiomeric excess (ee) for β-hydroxy carbonyls. nih.gov |

| Cinchona Alkaloid | Quinine or Quinidine Derivatives | Phase-Transfer Catalysis / Aldol | Effective in various asymmetric transformations; could be applied to the synthesis of chiral butanamides. researchgate.net |

| Chiral Phosphines | Phosphine-Schiff base ligands with Silver(I) | Vinylogous Mukaiyama Aldol Reaction | High selectivity reported for butenolide synthesis, a principle adaptable to butanamide synthesis. nih.gov |

The use of a chiral auxiliary is a classic and reliable method for stereocontrol. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

A well-established strategy employs Evans oxazolidinone auxiliaries. The synthesis would begin by acylating a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acetyl derivative. The resulting N-acyloxazolidinone can then undergo a highly diastereoselective aldol reaction with acetone. The stereochemistry of the aldol addition is controlled by the chiral auxiliary. After the reaction, the auxiliary is cleaved under conditions that also form the N,N-dimethylamide, such as by treatment with AlMe₂(NMe₂) or a similar aminating reagent, to yield the enantiopure this compound. This methodology has been successfully applied to the synthesis of related chiral 3-hydroxypropanoic acids. nih.gov

Biocatalysis provides highly selective and environmentally benign routes to enantiopure compounds. nih.gov Enzymes can be used for either the asymmetric synthesis of the chiral center or the resolution of a racemic mixture.

One powerful biocatalytic method is the asymmetric reduction of a prochiral ketone precursor, 3-keto-N,N,3-trimethylbutanamide. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. nih.gov By selecting the appropriate KRED, either the (R)- or (S)-enantiomer of this compound can be produced with high enantiomeric excess (ee). This approach is highly efficient and has been demonstrated for the synthesis of other chiral alcohols. nih.gov

Another common biocatalytic strategy is the enzymatic kinetic resolution of racemic this compound. Lipases are frequently used for this purpose. In the presence of an acyl donor (e.g., vinyl acetate), a lipase (B570770) can selectively acylate one of the enantiomers, leaving the other unreacted. The acylated and unreacted enantiomers can then be easily separated. This method has proven effective for the resolution of similar compounds like 3-hydroxy-3-phenylpropanonitrile. nih.gov

| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) | 3-Keto-N,N,3-trimethylbutanamide | (R)- or (S)-3-Hydroxy-N,N,3-trimethylbutanamide | Direct formation of a single enantiomer with high ee. nih.gov |

| Kinetic Resolution | Lipase | Racemic this compound | One enantiomer acylated, the other unreacted | High selectivity allows for efficient separation of enantiomers. nih.gov |

| Amide Formation | Nitrile Hydratase (NHase) | 3-Hydroxy-3-methylbutanenitrile | 3-Hydroxy-3-methylbutanamide | Can be part of a chemoenzymatic route to the final product under mild, aqueous conditions. nih.gov |

Green Chemistry Approaches to Synthesis

Green chemistry principles are increasingly being integrated into chemical manufacturing to minimize environmental impact. For the synthesis of this compound, this involves the adoption of methods that reduce waste, eliminate hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to industrial waste. researchgate.netnih.govnih.gov Consequently, the development of solvent-free or aqueous-based synthetic routes is a key focus of green chemistry.

Solvent-Free Synthesis:

A promising approach for the synthesis of amides under solvent-free conditions involves the reaction of a carboxylic acid with urea, catalyzed by boric acid. semanticscholar.orgbohrium.com This method, which typically involves simple trituration of the reactants followed by direct heating, offers several advantages. semanticscholar.org The elimination of solvents simplifies the reaction setup and work-up procedures, reduces waste, and can lead to higher reaction rates. semanticscholar.orgbohrium.com For the synthesis of this compound, this could involve the reaction of 3-hydroxy-3-methylbutanoic acid with N,N-dimethylurea in the presence of a catalyst like boric acid. The reaction would proceed by heating the mixture, with the potential for high yield and purity of the final product.

Another solvent-free approach for the synthesis of α-hydroxy amides is the Passerini three-component reaction (P-3CR) under microwave heating. researchgate.net This method allows for the direct formation of α-hydroxy amides from an isocyanide, an aldehyde or ketone, and a carboxylic acid, demonstrating high atom economy. researchgate.net

Aqueous Medium Synthesis:

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the direct amidation of carboxylic acids with amines in water can be challenging due to the formation of stable carboxylate-ammonium salts, recent advancements have shown promise. rsc.org The use of specific catalysts, such as diboronic acid anhydrides, has enabled the direct dehydrative condensation of carboxylic acids with aqueous ammonia (B1221849) to form primary amides. rsc.org For this compound, adapting such a system for secondary amines like dimethylamine in an aqueous medium could represent a significant green advancement. Additionally, the use of 50% aqueous hydroxylamine (B1172632) has been effective in the synthesis of hydroxamic acids from their ester precursors, suggesting the potential for aqueous systems in related amide formations. nih.gov

| Synthetic Approach | Reaction Components | Conditions | Potential Advantages for this compound Synthesis |

| Solvent-Free | 3-hydroxy-3-methylbutanoic acid, N,N-dimethylurea, Boric Acid | Trituration, Heating (e.g., 160–180°C) | Reduced waste, simplified process, high reaction rate. |

| Aqueous Medium | 3-hydroxy-3-methylbutanoic acid, Dimethylamine (aqueous solution), Catalyst (e.g., DBAA) | Heating | Use of a benign solvent, improved safety. |

The efficiency of a chemical process from a green chemistry perspective can be quantified using metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor). buecher.deresearchgate.netchembam.com

Atom Economy (AE):

Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. researchgate.net An ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product. chembam.com Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate byproducts. buecher.deresearchgate.net In the context of this compound synthesis, a direct amidation of 3-hydroxy-3-methylbutanoic acid with dimethylamine would have a higher atom economy than a route involving activating agents that are not incorporated into the final product. researchgate.net

E-Factor:

The E-Factor, introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste generated per unit of product. chembam.com It is calculated as the total mass of waste divided by the mass of the product. chembam.com A lower E-Factor indicates a more environmentally friendly process. The E-Factor considers all waste streams, including byproducts, unreacted starting materials, and solvent losses, providing a holistic view of the process's environmental impact. nih.gov Optimizing the synthesis of this compound would involve minimizing the use of excess reagents, solvents, and complex purification steps to lower the E-Factor.

| Metric | Definition | Ideal Value | Relevance to this compound Synthesis |

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Guides the selection of synthetic routes that maximize the incorporation of starting materials into the final product. |

| E-Factor | (Total mass of waste / Mass of product) | 0 | Encourages the minimization of all waste streams, including solvents and byproducts, leading to a more sustainable process. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemicals, offering significant advantages over traditional batch production, particularly for scalable manufacturing. nih.govacs.orgrsc.org

In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, safety, and yield. acs.orgprolabas.com

For the production of this compound, a continuous flow process could be designed based on a direct amidation reaction. For instance, a solution of 3-hydroxy-3-methylbutanoic acid and dimethylamine could be continuously fed into a heated reactor coil. The short residence times and excellent heat and mass transfer in microreactors can accelerate the reaction and minimize the formation of byproducts. acs.orgprolabas.com

The scalability of flow chemistry is a major advantage. Increasing production capacity is achieved by either running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. This avoids the challenges associated with scaling up batch reactors, such as issues with mixing and heat transfer. rsc.org Furthermore, the small reactor volumes in flow systems enhance safety, especially when dealing with exothermic reactions or hazardous intermediates. nih.gov The integration of in-line purification and analysis tools can further streamline the manufacturing process, making it highly efficient and automated. acs.org

| Parameter | Batch Processing | Flow Chemistry | Advantages for this compound Production |

| Scalability | Challenging, requires reactor redesign. | Straightforward, by extending run time or numbering-up. | Easier and more cost-effective scale-up. |

| Safety | Higher risk with large volumes of reactants. | Enhanced safety due to small reactor volumes. | Reduced risk of thermal runaways and handling of hazardous materials. |

| Process Control | Difficult to maintain uniform conditions. | Precise control over temperature, pressure, and residence time. | Improved product quality and consistency. |

| Efficiency | Can be limited by mixing and heat transfer. | High heat and mass transfer efficiency. | Faster reactions and potentially higher yields. |

Elucidation of Complex Stereochemical Aspects and Chiral Analysis of 3 Hydroxy N,n,3 Trimethylbutanamide

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable tools for probing the three-dimensional arrangement of atoms in a molecule. For chiral molecules like 3-Hydroxy-N,N,3-trimethylbutanamide, specialized spectroscopic methods are required to differentiate between its enantiomeric forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and spatial proximity of atoms within a molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment of the nuclei, they are often insufficient for unambiguous stereochemical assignment in complex molecules. Multi-dimensional NMR techniques, however, offer a more detailed picture of the molecular structure.

For this compound, several multi-dimensional NMR experiments would be instrumental in its structural elucidation:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. In the case of this compound, a COSY spectrum would show correlations between the proton on C3 and the protons of the adjacent methylene (B1212753) group (C2), as well as between the protons of the N,N-dimethyl groups and the amide proton (if present and not exchanged).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would definitively assign the proton signals to their corresponding carbon atoms, such as the methine proton at C3 to the C3 carbon and the methylene protons at C2 to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly crucial for stereochemical analysis as it identifies protons that are close in space, irrespective of whether they are connected through bonds. For this compound, NOESY could potentially reveal through-space interactions between the methyl group at C3 and other protons in the molecule, which can help in determining the preferred conformation and, in conjunction with other data, the relative stereochemistry. Due to the restricted rotation around the amide C-N bond, NOESY can also be used to distinguish between the two N-methyl groups, one being cis and the other trans to the carbonyl oxygen. pku.edu.cn

A simple ¹H NMR analysis can sometimes be used to assign the relative stereochemistry of β-hydroxy ketones by observing the ABX patterns of the α-methylene unit. nih.gov A similar approach could be explored for the analogous β-hydroxy amide structure of this compound. The use of computational methods, such as DP4+ GIAO-NMR analysis, has also emerged as a powerful tool for stereochemical assignment by comparing experimental NMR data with calculated values for different possible stereoisomers. rsc.org

Table 1: Postulated ¹H and ¹³C NMR Data for this compound

| Atom Position | Postulated ¹H Chemical Shift (ppm) | Postulated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~175 |

| C2 (-CH₂-) | ~2.3 - 2.5 | ~45 |

| C3 (-CH(OH)-) | ~3.8 - 4.0 | ~70 |

| C3-CH₃ | ~1.2 | ~25 |

| N-CH₃ (cis) | ~2.9 | ~35 |

| N-CH₃ (trans) | ~3.0 | ~37 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are instrumental in determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of circularly polarized infrared light corresponding to the vibrational transitions in a molecule. The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. researchgate.netnih.govrsc.org This technique is particularly powerful as it can be applied to molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy operates in the ultraviolet-visible region and measures the differential absorption of circularly polarized light associated with electronic transitions. Similar to VCD, the experimental ECD spectrum can be compared with theoretical calculations to determine the absolute configuration. nih.gov ECD is a valuable tool, especially for molecules containing chromophores that absorb in the UV-Vis range. nih.govnih.gov The amide chromophore in this compound would be expected to give rise to an ECD signal.

The combination of experimental VCD/ECD data with theoretical calculations provides a robust and non-destructive method for the assignment of the absolute stereochemistry of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

For this compound, obtaining a suitable single crystal of one of its enantiomers would allow for its absolute configuration to be determined with high certainty. The technique of anomalous dispersion, often employed for this purpose, allows for the differentiation between the two enantiomers. X-ray crystallography has been successfully used to study the formation of chiral β-lactams from achiral oxo amides within a chiral crystal environment, highlighting its power in stereochemical analysis. acs.org Furthermore, X-ray crystallographic analyses of macrocyclic bis(hydroxynaphthoic amide)s have provided insights into their twisted conformations in the crystalline state. nih.gov

Chromatographic Methods for Chiral Separation and Purity Assessment

Chromatographic techniques are essential for the separation of enantiomers and the determination of enantiomeric purity (enantiomeric excess, ee). For this compound, both high-performance liquid chromatography and gas chromatography with chiral stationary phases are applicable methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of the enantiomers of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are likely to be effective. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that can differentiate between the enantiomers based on interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomers. The separation of β-aminoketones, which share structural similarities with β-hydroxy amides, has been successfully achieved using various polysaccharide-based CSPs. nih.gov

Table 2: Potential Chiral HPLC Parameters for the Separation of this compound Enantiomers

| Parameter | Potential Condition |

|---|---|

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD) |

| Mobile Phase | n-Hexane / Isopropanol (varying ratios) with a potential additive like trifluoroacetic acid or diethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (at a suitable wavelength, e.g., ~210 nm) or Mass Spectrometry (MS) |

An alternative to direct chiral separation is the use of a chiral derivatizing agent (CDA). chiralpedia.com In this indirect approach, the enantiomers of this compound would be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Gas Chromatography (GC) can also be employed for the chiral separation of volatile compounds. For this compound, derivatization to increase its volatility might be necessary, for instance, by silylating the hydroxyl group. The separation is then performed on a capillary column coated with a chiral stationary phase.

Cyclodextrin-based CSPs are commonly used in chiral GC. gcms.cz These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more strongly than the other, leading to their separation. The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for optimizing the separation. Chiral GC is a highly selective and sensitive technique for determining the enantiomeric composition of volatile and semi-volatile compounds. chromatographyonline.com Comprehensive chiral GC-MS/MS methods have been developed for the analysis of other N-acyl compounds, demonstrating the potential of this technique for this compound. nih.gov

Table 3: Potential Chiral GC Parameters for the Separation of this compound Enantiomers (after derivatization)

| Parameter | Potential Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivatives) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient from a lower to a higher temperature |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Mechanistic Investigations of Chemical Transformations Involving 3 Hydroxy N,n,3 Trimethylbutanamide

Reaction Kinetics and Thermodynamic Analyses of Amide and Hydroxyl Group Reactivity

The reactivity of 3-Hydroxy-N,N,3-trimethylbutanamide is centered around its amide and hydroxyl functionalities. A comprehensive understanding of its chemical transformations requires a detailed analysis of the kinetics and thermodynamics governing the reactions at these sites.

The hydrolysis of the amide group in this compound can proceed under both acidic and basic conditions, though amides are generally resistant to hydrolysis in neutral water. libretexts.org The reaction involves the cleavage of the robust amide C-N bond.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine moiety yield a carboxylic acid and the corresponding amine salt. masterorganicchemistry.combyjus.com

Basic hydrolysis, on the other hand, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. allen.in This process is generally less facile for tertiary amides due to the absence of a proton on the nitrogen, which makes the amine a poorer leaving group. uregina.ca Vigorous conditions, such as prolonged heating with a strong base, are often necessary to drive the reaction to completion. masterorganicchemistry.comresearchgate.net

The tertiary hydroxyl group in this compound is a poor leaving group in substitution reactions because the hydroxide ion is a strong base. openochem.org To facilitate substitution at the carbon bearing the hydroxyl group, it must first be activated by converting it into a better leaving group. openochem.org This can be achieved by protonation with a strong acid, which allows for the departure of a water molecule, a much more stable leaving group. masterorganicchemistry.com The inductive effect of the three alkyl groups on the carbon bearing the hydroxyl group increases the polarity of the C-O bond, which can facilitate its cleavage. stackexchange.comdoubtnut.com

Due to the absence of specific experimental kinetic and thermodynamic data for this compound in the literature, the following table provides hypothetical data for illustrative purposes, based on general principles of amide and alcohol reactivity.

Table 1: Illustrative Kinetic and Thermodynamic Data for Reactions of this compound

| Reaction | Conditions | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

|---|---|---|---|---|

| Acid-Catalyzed Amide Hydrolysis | 1 M HCl, 80 °C | 1.5 x 10⁻⁵ s⁻¹ | 85 | -20 |

| Base-Catalyzed Amide Hydrolysis | 1 M NaOH, 100 °C | 8.0 x 10⁻⁶ s⁻¹ | 95 | -15 |

| Dehydration of Tertiary Alcohol | Conc. H₂SO₄, 120 °C | 3.2 x 10⁻⁴ s⁻¹ | 110 | +30 |

This table is for illustrative purposes only and the values are not based on experimental measurements for this specific compound.

Proton Transfer and Acid-Base Equilibria Studies

The acid-base properties of this compound are determined by its hydroxyl and amide groups. The hydroxyl group can act as a weak acid, donating a proton to a strong base to form an alkoxide ion. openochem.org Conversely, the lone pair of electrons on the oxygen atom allows it to act as a Lewis base and be protonated by a strong acid.

The amide group is generally considered to be very weakly basic, with protonation occurring preferentially on the carbonyl oxygen rather than the nitrogen atom. This is because protonation at the oxygen is resonance-stabilized. The nitrogen lone pair is delocalized through resonance with the carbonyl group, making it less available for protonation.

The pKa value of the tertiary alcohol in this compound is expected to be in the range of 18-20, similar to other tertiary alcohols. The pKa of the protonated amide is expected to be around -1 to 0. The specific pKa values are critical for understanding its behavior in different pH environments and for designing appropriate reaction conditions.

Table 2: Estimated Acid-Base Properties of this compound

| Functional Group | pKa (Conjugate Acid) | pKa (Functional Group) |

|---|---|---|

| Tertiary Amide (protonated at Oxygen) | ~ -0.5 | N/A |

| Tertiary Hydroxyl | N/A | ~ 19 |

This table presents estimated values based on the general properties of similar functional groups.

Nucleophilic and Electrophilic Reactivity Profiles of the Butanamide Core

The butanamide core of this compound possesses both nucleophilic and electrophilic centers. The carbonyl carbon of the amide is electrophilic and susceptible to attack by nucleophiles. savemyexams.com However, the reactivity of this center is attenuated by the electron-donating nature of the nitrogen atom through resonance. Nucleophilic addition to the carbonyl group is the initial step in amide hydrolysis. byjus.com

The carbonyl oxygen, with its lone pairs of electrons, is a nucleophilic center and can be attacked by electrophiles, most notably a proton in acid-catalyzed reactions. masterorganicchemistry.com

The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl group. The α-carbon to the carbonyl group can potentially be deprotonated to form an enolate under very strong basic conditions, which can then act as a nucleophile.

Hydrogen Bonding Interactions and Their Influence on Reactivity and Conformation

Hydrogen bonding plays a significant role in the structure, conformation, and reactivity of this compound. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the oxygen atom). The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Intramolecular hydrogen bonding can occur between the hydroxyl hydrogen and the carbonyl oxygen. This interaction can influence the conformation of the molecule, potentially leading to a more rigid, cyclic-like structure. chemistryguru.com.sg Such an intramolecular hydrogen bond could affect the reactivity of both the hydroxyl and amide groups by altering their steric accessibility and electronic properties. acs.orgnih.gov For instance, an intramolecular hydrogen bond might decrease the nucleophilicity of the carbonyl oxygen and the acidity of the hydroxyl proton.

Intermolecular hydrogen bonding is also significant, particularly in the condensed phase. In solution, the molecule can form hydrogen bonds with solvent molecules. In the absence of a hydrogen-bonding solvent, molecules of this compound can form intermolecular hydrogen bonds with each other, with the hydroxyl group of one molecule interacting with the carbonyl oxygen of another. These interactions can lead to the formation of dimers or larger aggregates, influencing physical properties such as boiling point and solubility. nih.gov

The presence of these hydrogen bonds can also impact reaction mechanisms. For example, in protic solvents, the solvent molecules can participate in proton transfer steps and stabilize charged intermediates.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence |

|---|---|---|---|

| Intramolecular | -OH | C=O | Conformation stabilization, altered reactivity |

| Intermolecular (Self-association) | -OH | C=O | Formation of dimers/aggregates, affects physical properties |

| Intermolecular (with solvent) | -OH / Solvent | C=O / Solvent | Solvation, stabilization of intermediates |

This table outlines the possible hydrogen bonding interactions and their general effects.

Rearrangement Reactions and Fragmentation Pathways

Under certain conditions, this compound could potentially undergo rearrangement reactions. Given the presence of a tertiary alcohol, a Pinacol-type rearrangement could be envisioned under acidic conditions. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This would involve the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-methyl shift from the adjacent quaternary carbon to the carbocation center would lead to a more stable resonance-stabilized oxonium ion, which upon deprotonation would yield a ketone.

The fragmentation of this compound in mass spectrometry would likely be initiated by ionization, forming a molecular ion. The fragmentation pathways would be influenced by the presence of the hydroxyl and amide groups. Alpha-cleavage is a common fragmentation pathway for both alcohols and amines/amides. libretexts.orgyoutube.com This could involve the cleavage of the C-C bond adjacent to the hydroxyl group or the C-C bond adjacent to the carbonyl group. Loss of a water molecule from the molecular ion is also a plausible fragmentation pathway for an alcohol. youtube.com

Another likely fragmentation would be the cleavage of the amide bond, leading to the formation of an acylium ion and a neutral amine fragment, or a radical cation of the amine and a neutral acyl radical. The specific fragmentation pattern would provide valuable structural information about the molecule.

Table 4: Predicted Major Fragmentation Pathways for this compound in Mass Spectrometry

| Fragmentation Pathway | Neutral Loss | Resulting Ion (m/z) |

|---|---|---|

| α-cleavage (C-C bond next to -OH) | •CH₃ | [M-15]⁺ |

| α-cleavage (C-C bond next to C=O) | •C(CH₃)₃ | [M-57]⁺ |

| Dehydration | H₂O | [M-18]⁺ |

| Amide Bond Cleavage | (CH₃)₂NH | Acylium ion |

This table presents predicted fragmentation pathways and is for illustrative purposes.

Computational Chemistry and Theoretical Modeling of 3 Hydroxy N,n,3 Trimethylbutanamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of atoms in a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 3-Hydroxy-N,N,3-trimethylbutanamide, DFT could be employed to determine its ground state geometry, electronic properties, and the nature of its chemical bonds. Such studies would typically involve the use of various functionals and basis sets to achieve a balance between accuracy and computational cost.

Illustrative Data Table for DFT Calculations:

| Property | Theoretical Value | Method/Basis Set |

| Ground State Energy | [Value in Hartrees] | B3LYP/6-31G(d) |

| Dipole Moment | [Value in Debye] | B3LYP/6-31G(d) |

| HOMO Energy | [Value in eV] | B3LYP/6-31G(d) |

| LUMO Energy | [Value in eV] | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | [Value in eV] | B3LYP/6-31G(d) |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical data. These methods are instrumental in predicting spectroscopic properties. For this compound, ab initio calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could reveal its conformational landscape, identifying the most stable conformers and the energy barriers between them. These simulations provide insights into how the molecule behaves in different environments, such as in solution.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and the structures of the transition states involved. This information is crucial for understanding the reactivity of the molecule and for designing synthetic routes.

Solvation Models and Solvent Effects on Reactivity and Structure

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Solvation models, both explicit (where individual solvent molecules are included in the calculation) and implicit (where the solvent is treated as a continuum), can be used to study these effects on this compound. These models can predict how the structure, conformation, and reactivity of the molecule change in different solvents.

Degradation Pathways and Environmental Fates of 3 Hydroxy N,n,3 Trimethylbutanamide

Photochemical Degradation Mechanisms

Photochemical degradation, involving the absorption of light energy, can be a critical pathway for the transformation of organic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or sensitized photodegradation, where another molecule absorbs light and transfers the energy.

Table 1: Wavelength Dependence of Photodegradation for N-Nitrosodimethylamine (NDMA)

| UV Lamp Type | Wavelength (nm) | Relative Degradation Efficiency | Reference |

|---|---|---|---|

| KrCl Excimer | 222 | 4.0x | nih.gov |

| Filtered Medium Pressure Hg | 230-270 | 2.8x | nih.gov |

This table presents data for NDMA as a proxy to illustrate the potential importance of wavelength in the photodegradation of N,N-dimethyl amides.

In natural waters, dissolved organic matter and nitrate ions can act as photosensitizers, absorbing sunlight and producing reactive species that can degrade other organic compounds. While specific studies on the sensitized photodegradation of 3-Hydroxy-N,N,3-trimethylbutanamide are absent, this remains a plausible degradation pathway in the environment.

Hydrolytic Stability under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide bond in this compound is generally expected to be stable under neutral pH conditions. However, its hydrolysis can be catalyzed by both acids and bases libretexts.orgchemguide.co.uk.

Under acidic conditions, the amide is typically heated with a dilute acid, such as hydrochloric acid, to yield a carboxylic acid and an ammonium salt chemguide.co.uk. Conversely, alkaline hydrolysis involves heating the amide with a base, like sodium hydroxide (B78521), which produces a carboxylate salt and ammonia (B1221849) gas libretexts.orgchemguide.co.uk. The rate of hydrolysis is dependent on the specific structure of the amide and the reaction conditions. Some studies have noted the unexpected hydrolytic instability of certain N-acylated amino acid amides even under mild acidic conditions at room temperature nih.gov. Tertiary amides, in some cases, have been shown to be more susceptible to hydrolysis under certain enzymatic conditions compared to secondary amides acs.org.

Table 2: General Products of Amide Hydrolysis

| Condition | Reactants | Products |

|---|---|---|

| Acidic Hydrolysis | Amide + Water (Acid Catalyst, Heat) | Carboxylic Acid + Ammonium Salt |

Oxidative Degradation Mechanisms

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a major transformation pathway for many organic pollutants in the environment. These radicals can be generated through various advanced oxidation processes (AOPs).

Studies on the degradation of structurally similar N,N-dimethylamides, such as N,N-dimethylacetamide (DMAC) and N,N-dimethylformamide (DMF), have demonstrated the effectiveness of oxidative degradation. Photocatalytic oxidation using TiO2 has been investigated for the degradation of DMAC, leading to the formation of several intermediate products researchgate.net. Electrochemical oxidation has also been shown to effectively degrade DMF, with proposed degradation pathways involving demethylation and oxidation of the methyl groups nih.gov. For N-nitrosodimethylamine (NDMA), the reaction with hydroxyl radicals is a dominant oxidation pathway during ozonation nih.gov.

Table 3: Oxidative Degradation of Related N,N-Dimethylamides

| Compound | Oxidation Method | Key Findings | Reference |

|---|---|---|---|

| N,N-dimethylacetamide (DMAC) | Photocatalytic Oxidation (TiO2) | Degradation leads to the formation of intermediate products. | researchgate.net |

| N,N-dimethylformamide (DMF) | Electrochemical Oxidation | Degradation rate of 97.2% after 7 hours under optimal conditions. | nih.gov |

Thermal Decomposition Pathways and Products

The thermal stability of this compound will be influenced by its tertiary alcohol and tertiary amide functional groups. A safety data sheet for the compound indicates no hazardous decomposition products, though this information is often generic and may not be based on extensive experimental data enamine.net.

Research on the thermal degradation of structurally related alkanolamines suggests that the stability of tertiary amines is linked to the strength of the C-N bond, which can be influenced by inductive effects bohrium.comresearchgate.net. For tertiary alkanolamines, degradation can result in the loss of the amine group bohrium.com. The specific decomposition products of this compound upon thermal stress would require dedicated experimental investigation.

Applications of 3 Hydroxy N,n,3 Trimethylbutanamide As a Synthon in Organic Chemistry

Utilization in the Synthesis of Complex Organic Molecules

As a Chiral Building Block in Multistep Syntheses

No published research specifically details the use of 3-Hydroxy-N,N,3-trimethylbutanamide as a chiral building block in the multistep synthesis of complex organic molecules.

As a Precursor to Nitrogen-Containing Heterocycles

There is no scientific literature available that describes the role of this compound as a precursor in the synthesis of nitrogen-containing heterocycles.

Chelation Properties and Metal Complexation Studies for Catalytic Applications

There are no published studies on the chelation properties of this compound or its use in metal complexation for catalytic purposes.

Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxy N,n,3 Trimethylbutanamide

High-Resolution Mass Spectrometry for Trace Analysis and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 3-Hydroxy-N,N,3-trimethylbutanamide, providing unparalleled accuracy in mass measurement. This capability allows for the determination of the elemental composition of the molecule and its fragments, which is fundamental for its unambiguous identification, especially in trace analysis scenarios where it may be present at very low levels.

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can achieve mass resolutions that allow for the differentiation between ions of very similar nominal mass. For this compound, this means distinguishing it from other co-eluting compounds that may have the same nominal mass but a different elemental formula.

Isotopic profiling, another strength of HRMS, involves the analysis of the isotopic distribution of the elements within the molecule. The precise mass and relative abundance of the isotopes of carbon, hydrogen, nitrogen, and oxygen create a unique isotopic signature for this compound. This signature can be used to confirm the identity of the compound and can also be employed in metabolic studies through the use of stable isotope-labeled internal standards.

A multi-analyte method using ultra-high performance liquid chromatography coupled with tandem high-resolution mass spectrometry (U-HPLC-HRMS/MS) has been established for the quantitative determination of various analytes in human serum, demonstrating the power of this technique in complex biological matrices. nih.gov

Table 1: Illustrative HRMS Parameters for Analysis of a Small Molecule like this compound

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Mass Analyzer | Orbitrap, TOF | Provides high mass resolution and accuracy. |

| Resolution | > 60,000 FWHM | To resolve isobars and improve specificity. |

| Mass Accuracy | < 5 ppm | For confident elemental composition determination. |

| Ionization Mode | Electrospray (ESI) | Suitable for polar molecules like the target compound. |

| Scan Mode | Full Scan, MS/MS | Full scan for profiling, MS/MS for structural confirmation. |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

To analyze this compound within complex samples, a separation step prior to detection is essential. Hyphenated chromatographic techniques, which couple a separation method with a detection method, are the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility and thermal stability. This technique is particularly useful for the analysis of 3-hydroxy-fatty acids and can be applied to the target compound. nih.gov The use of stable isotope dilution and electron impact ionization in GC-MS provides a robust method for quantitative analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar, non-volatile compounds like this compound in biological matrices. nih.gov The liquid chromatography step separates the target analyte from other components in the sample, and the tandem mass spectrometry provides two levels of mass analysis for confident identification and quantification. Hydrophilic interaction liquid chromatography (HILIC) is a separation technique that can be combined with MS detection and is suitable for separating polar compounds. nih.gov

Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. semanticscholar.org The development of methods for analyzing fatty acids in biological samples often involves derivatization to improve detection limits. semanticscholar.org

Table 2: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Analyte Properties | Suitable for volatile or semi-volatile compounds. | Ideal for polar, non-volatile, and thermally labile compounds. |

| Sample Preparation | Often requires derivatization to increase volatility. | May require solid-phase extraction (SPE) for sample clean-up. |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a liquid mobile phase and a solid stationary phase. |

| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| Selectivity | High, based on retention time and mass spectrum. | Very high, based on retention time and specific precursor-product ion transitions. |

Development of Electrochemical Sensors for Specific Detection

Electrochemical sensors offer a promising avenue for the rapid and specific detection of this compound. These devices work by measuring the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface. While specific sensors for this compound are not widely reported, the principles of their development are well-established for other hydroxylated and amide-containing compounds. nih.goviapchem.org

The development of such a sensor would likely involve the modification of a working electrode, such as a glassy carbon electrode, with a material that has a high affinity and selectivity for this compound. nih.gov This could be a molecularly imprinted polymer (MIP), a specific enzyme, or a nanomaterial that catalyzes the electrochemical oxidation or reduction of the analyte.

The analytical performance of an electrochemical sensor is evaluated based on several key parameters, including its linear range, limit of detection (LOD), sensitivity, selectivity, and stability.

Table 3: Key Performance Parameters for Electrochemical Sensor Development

| Parameter | Description | Desired Characteristic |

|---|---|---|

| Linear Range | The concentration range over which the sensor's response is directly proportional to the analyte concentration. | Wide, to accommodate various sample concentrations. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably distinguished from a blank sample. | Low, for trace analysis. |

| Sensitivity | The slope of the calibration curve, indicating the change in signal per unit change in analyte concentration. | High, for a strong response to small changes in concentration. |

| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering compounds. | High, to avoid false positives. |

| Stability | The ability of the sensor to maintain its performance characteristics over time and with repeated use. | High, for reliable and long-term operation. |

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity and concentration of chemical compounds, including this compound, without the need for a specific reference standard of the analyte itself. The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

In a typical qNMR experiment, a known amount of the sample is dissolved with a known amount of a certified internal standard in a deuterated solvent. acs.org By comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard, the absolute quantity of the analyte can be calculated. acs.org

For this compound, the distinct signals from its various proton environments (e.g., the N,N-dimethyl groups, the methyl groups at the 3-position, the methylene (B1212753) protons, and the hydroxyl proton) in the ¹H NMR spectrum can be used for quantification. Careful selection of non-overlapping signals is crucial for accurate results.

Table 4: General Guidelines for qNMR Analysis of this compound

| Step | Guideline | Rationale |

|---|---|---|

| Sample Preparation | Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone). Dissolve in a known volume of a deuterated solvent. | Ensures accurate and precise determination of the analyte quantity. The internal standard must have signals that do not overlap with the analyte. |

| NMR Acquisition | Use a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest. Ensure a sufficient signal-to-noise ratio. | Allows for complete relaxation of the nuclei, ensuring the signal intensity is directly proportional to the number of nuclei. |

| Data Processing | Apply appropriate phasing and baseline correction. Integrate the selected signals for both the analyte and the internal standard. | Accurate integration is critical for quantitative accuracy. |

| Calculation | Use the standard qNMR equation to calculate the purity or concentration based on the integral values, molecular weights, and sample weights. | Provides a direct, primary measurement of the quantity of the analyte. |

Future Directions and Emerging Research Avenues for 3 Hydroxy N,n,3 Trimethylbutanamide Research

Exploration of Novel Reactivity Patterns under Extreme Conditions

The chemical behavior of 3-Hydroxy-N,N,3-trimethylbutanamide under standard laboratory conditions provides a baseline for its reactivity. However, emerging research into reactions under extreme conditions, such as high pressure, elevated temperatures, and mechanochemical activation, opens a new frontier for discovering unprecedented transformations.

Detailed research into mechanochemistry, which involves chemical reactions induced by mechanical energy from grinding or milling, has shown great promise for amide synthesis. nih.gov This solvent-free approach offers significant environmental benefits over traditional solution-phase methods, including reduced waste and shorter reaction times. organic-chemistry.org Studies have demonstrated the successful mechanochemical synthesis of various primary and secondary amides from esters or carboxylic acids, often achieving high yields without the need for external heating or complex purification. organic-chemistry.orgacs.orgresearchgate.net

Future investigations could apply these principles to this compound. For instance, subjecting the compound to high-pressure conditions could alter its conformational equilibrium, potentially exposing reactive sites that are inaccessible under ambient pressure. Similarly, mechanochemical methods, such as ball milling, could be explored to drive reactions that are otherwise inefficient, such as polymerization or condensation, by overcoming activation barriers through mechanical force. nih.govresearchgate.net

| Parameter | Conventional Synthesis | Potential Extreme Condition Synthesis | Rationale for Exploration |

| Reaction Type | Amidation from acid chloride | Mechanochemical amidation | Avoids hazardous reagents, solvent-free, potentially higher yield. organic-chemistry.org |

| Temperature | 25-100 °C | >200 °C (Superheated Flow) | Investigates thermal stability and decomposition pathways; may enable unique cyclization reactions. mt.com |

| Pressure | Atmospheric | 1-10 kbar | Alters molecular geometry and transition states, potentially favoring novel stereochemical outcomes. |

| Activation | Thermal / Chemical Catalyst | Mechanical (Ball Milling) | Induces solid-state reactions, minimizes solvent waste, and can access different reaction pathways. nih.gov |

This table presents a hypothetical comparison of reaction conditions to guide future research into the reactivity of this compound under extreme conditions.

Integration into Supramolecular Assemblies and Material Science Applications

The structure of this compound, featuring both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting amide carbonyl, makes it an intriguing candidate for the construction of supramolecular assemblies. These ordered structures, formed through non-covalent interactions, are at the heart of advanced materials with tailored properties.

Research on N-(hydroxy)peptides has demonstrated that N-hydroxyamide functionalities can act as effective hydrogen-bond donors and acceptors, promoting the formation of stable, self-assembled structures like parallel β-sheets. nih.govchemrxiv.org The incorporation of these motifs can stabilize remarkably short peptide sequences into well-defined secondary structures. nih.gov This principle could be extended to smaller molecules like this compound, which could serve as a fundamental building block or a terminating agent in the design of novel foldamers and biomimetic materials. chemrxiv.org The tertiary nature of the amide in this specific compound would prevent it from participating in the backbone hydrogen bonding typical of peptides, but its hydroxyl group could still direct intermolecular organization.

Future work could focus on co-crystallization studies with other molecules to form well-defined hydrogen-bonded networks. The bulky tert-butyl group could serve to direct the assembly process, creating porous materials or liquid crystals. Such materials could find applications in areas like selective guest encapsulation, chiral separations, or as scaffolds for catalysis.

| Functional Group | Hydrogen Bond Role | Potential Supramolecular Interaction | Implication for Material Design |

| Hydroxyl (-OH) | Donor & Acceptor | Intermolecular H-bonding with other hydroxyl or carbonyl groups. | Directs assembly into sheets, helices, or porous networks. nih.gov |

| Amide Carbonyl (C=O) | Acceptor | H-bonding with the hydroxyl group of an adjacent molecule. | Reinforces the stability and directionality of the assembled structure. chemrxiv.org |

| Tert-butyl Group | Steric Director | van der Waals interactions; creates defined cavities. | Influences packing density and can create specific recognition sites. |

| N,N-dimethyl Group | Non-participatory | Sterically hinders certain packing arrangements. | Prevents peptide-like H-bonding, favoring alternative assembly motifs. |

This table outlines the functional groups of this compound and their potential roles in forming supramolecular structures.

Development of Advanced Analytical Techniques for Real-time Monitoring

The optimization and scale-up of chemical processes involving this compound require precise control and monitoring. The shift from traditional batch processing to continuous flow chemistry enables enhanced safety, efficiency, and scalability. rsc.orgnumberanalytics.com A key advantage of flow chemistry is its compatibility with in-line process analytical technology (PAT) for real-time analysis. mt.com

Advanced analytical techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry can be directly integrated into a flow reactor setup. nih.gov These methods provide continuous data on reactant consumption, product formation, and impurity profiles without the need for manual sampling and off-line analysis. nih.govnih.gov For example, a Raman probe placed after the reactor could monitor the characteristic vibrational frequencies of the amide and hydroxyl groups of this compound, allowing for immediate detection of process deviations and rapid optimization of reaction conditions like temperature, pressure, and residence time. nih.govnumberanalytics.com High-resolution time-of-flight chemical ionization mass spectrometry (HR-ToF-CIMS) is another powerful tool capable of the simultaneous detection of gaseous amines and amides, which could be adapted for monitoring reaction headspace or off-gassing in real-time. copernicus.org

Future research should aim to develop and validate specific in-line monitoring protocols for the synthesis and subsequent reactions of this compound. This would not only accelerate laboratory-scale research but also provide a robust framework for potential industrial-scale production, ensuring consistent product quality and process safety. chemrxiv.org

| Analytical Technique | Principle | Advantages for Real-time Monitoring | Potential Application for this Compound |

| In-line Raman Spectroscopy | Vibrational scattering | Non-destructive, compatible with aqueous/solid mixtures, provides structural fingerprint. nih.gov | Monitoring the conversion of a carboxylic acid precursor and formation of the amide bond. |

| In-line FTIR (ATR) | Infrared absorption | Highly sensitive to functional group changes, provides continuous concentration data. mt.com | Tracking the disappearance of a starting material and the appearance of the hydroxyl group. |

| In-line Mass Spectrometry | Mass-to-charge ratio | High sensitivity and specificity, capable of identifying intermediates and byproducts. chemrxiv.org | Detecting trace impurities during continuous synthesis. |

| In-line NMR Spectroscopy | Nuclear magnetic resonance | Provides detailed structural information, allows for unambiguous identification of isomers. numberanalytics.comnih.gov | Confirming stereochemistry or regiochemistry in real-time during derivatization reactions. |

This table compares various advanced analytical techniques and their potential application for the real-time monitoring of reactions involving this compound.

Sustainable Synthesis and Circular Economy Considerations for Amide Production

The chemical industry is increasingly moving towards greener manufacturing processes and circular economy models to minimize environmental impact. hsh-chemie.com For a molecule like this compound, this involves developing sustainable synthesis routes and considering the entire lifecycle of products derived from it.

Sustainable Synthesis: Biocatalysis presents an environmentally benign alternative to traditional chemical methods for amide bond formation. york.ac.ukthieme-connect.de Enzymes, such as lipases, can catalyze amidation reactions under mild conditions, often in greener solvents or even solvent-free systems, with high selectivity and atom economy. nih.govnih.gov Research into the enzymatic synthesis of diverse amides has shown excellent yields without requiring toxic coupling agents or intensive purification. nih.gov Future work could identify or engineer an enzyme capable of efficiently synthesizing this compound from a corresponding hydroxy acid or ester and dimethylamine (B145610).

Mechanochemistry, as mentioned earlier, also represents a key green chemistry approach. By eliminating bulk solvents, it significantly reduces chemical waste and energy consumption associated with solvent heating and removal. nih.govresearchgate.net

Circular Economy: The principles of a circular economy challenge the linear "take-make-dispose" model by emphasizing the recovery and reuse of materials. deloitte.com If this compound were used as a monomer or building block for a larger polymer (a polyamide), circularity would demand a strategy for its recovery at the end of the product's life. Research into the chemical recycling of waste polyamides, for example, explores processes like ammonolysis or alcoholysis to break the polymer down into valuable monomers that can be used to produce virgin-quality material. mdpi.comresearchgate.net Future research could proactively design materials based on this amide that are explicitly intended for efficient chemical recycling, contributing to a more sustainable and circular chemical industry. deloitte.com

| Synthesis Aspect | Traditional Approach | Sustainable Alternative | Environmental/Economic Benefit |

| Catalysis/Reagents | Stoichiometric coupling agents (e.g., carbodiimides), potentially toxic reagents. york.ac.uk | Enzymatic catalysis (e.g., lipase). nih.gov | Mild conditions, high selectivity, biodegradable catalyst, reduced waste. thieme-connect.de |

| Solvent System | Chlorinated or polar aprotic solvents (e.g., DCM, DMF). | Green solvents (e.g., CPME) or solvent-free (mechanochemistry). nih.govnih.gov | Reduced toxicity, lower environmental impact, easier recovery, lower energy use. |

| Atom Economy | Often poor due to the formation of stoichiometric byproducts. york.ac.uk | High, as fewer atoms are wasted in byproducts. | Increased efficiency, less waste to manage, lower raw material cost. |

| Lifecycle Design | Product designed for performance only. | Product designed for disassembly and chemical recycling. mdpi.com | Enables a circular economy, reduces landfill waste, recovers value from end-of-life products. hsh-chemie.com |

This table compares traditional and sustainable approaches to the synthesis and lifecycle of amides like this compound.

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-N,N,3-trimethylbutanamide, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves reductive amination or condensation reactions. For example, a related amide derivative (3-Hydroxy-N,N-dimethylpropanamide) is synthesized via nucleophilic substitution of a hydroxyl-containing precursor with dimethylamine under controlled pH (8–9) and reflux conditions in ethanol . Challenges include byproduct formation (e.g., unreacted amines) and purification. Column chromatography with silica gel (eluent: chloroform/methanol 9:1) or recrystallization in ethyl acetate/hexane mixtures is recommended. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation employs:

- NMR : NMR (400 MHz, CDCl) identifies methyl groups (δ 2.8–3.1 ppm, singlet) and hydroxyl protons (δ 1.5–2.0 ppm, broad). NMR confirms carbonyl (δ 170–175 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS (positive mode) detects the molecular ion peak at m/z 160.1334 (CHNO), with fragmentation patterns matching the proposed structure .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm) and hydroxyl O-H (~3300 cm) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30, 0.1% formic acid). UV detection at 210 nm provides a linear range of 0.1–50 µg/mL (R > 0.99) .

- LC-MS/MS : Electrospray ionization in positive mode with MRM transitions (m/z 160 → 142) enhances sensitivity (LOQ: 0.01 ng/mL) for pharmacokinetic studies .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should include:

- pH Variation : Prepare buffered solutions (pH 2–10) and incubate at 25°C. Monitor degradation via HPLC. Hydrolysis is accelerated under alkaline conditions (pH > 8) due to nucleophilic attack on the amide bond .

- Thermal Stability : Use accelerated stability protocols (40–60°C for 14 days). Degradation products (e.g., trimethylamine) are identified via GC-MS with a DB-5MS column (30 m × 0.25 mm) .

Q. What enzymatic systems interact with this compound, and how can these interactions be studied?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via UPLC-QTOF-MS. For inhibition studies, use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a gold sensor chip. Measure binding kinetics (K) with enzymes like esterases or hydrolases. A response unit (RU) > 50 indicates significant interaction .

Q. How can conflicting spectral data from different research groups be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR chemical shifts and MS fragmentation patterns with reference standards. For example, discrepancies in hydroxyl proton signals may arise from solvent polarity or hydrogen bonding .

- Collaborative Studies : Share raw data (e.g., FID files for NMR) via repositories like Zenodo. Reproduce experiments under identical conditions (solvent, temperature, instrument calibration) .

Q. What computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore. Input SMILES (CC(C)(C(=O)N(C)C)O) to identify potential Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis pathways (B3LYP/6-31G* basis set). Transition states are visualized using GaussView .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.